1-[3-({[(1H-indol-4-yl)methyl]amino}methyl)pyridin-2-yl]piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-({[(1H-indol-4-yl)methyl]amino}methyl)pyridin-2-yl]piperidine-4-carboxamide, commonly referred to as ‘Indol-4-ylmethylpyridin-2-ylpiperidine-4-carboxamide’, is a small molecule that has been used for a variety of scientific research applications. This compound is a derivative of piperidine and has a molecular weight of approximately 259.3 g/mol. It is a white crystalline solid with a melting point of approximately 143-145°C. This compound has been extensively studied for its wide range of biochemical and physiological effects, and is widely used in laboratory experiments.
Aplicaciones Científicas De Investigación
Indol-4-ylmethylpyridin-2-ylpiperidine-4-carboxamide is widely used in scientific research applications. It has been studied for its potential to act as a modulator of G protein-coupled receptors (GPCRs), which are involved in a variety of physiological processes. This compound has also been studied for its ability to modulate the activity of enzymes, such as phosphodiesterases, which are involved in the regulation of cellular signaling pathways. Additionally, this compound has been studied for its potential to act as an inhibitor of protein kinases, which are involved in the regulation of cell cycle progression and apoptosis.
Mecanismo De Acción
Target of Action
AKOS025422783, also known as EN300-26721788, Z1135129326, or 1-[3-({[(1H-indol-4-yl)methyl]amino}methyl)pyridin-2-yl]piperidine-4-carboxamide, primarily targets the Voltage-Dependent Anion Channel (VDAC) . VDAC is a key component of the outer mitochondrial membrane and plays a crucial role in regulating mitochondrial function and apoptosis .
Mode of Action
AKOS025422783 acts as an inhibitor of VDAC . It reduces channel conductance, thereby modulating the flow of ions and metabolites across the mitochondrial membrane . In HEK-293 cells, AKOS025422783 has been shown to inhibit selenium-induced VDAC oligomerization, cytochrome C release from mitochondria, and apoptosis .
Biochemical Pathways
By inhibiting VDAC, AKOS025422783 could potentially disrupt the balance of ions and metabolites in the mitochondria, affecting energy production and other mitochondrial functions .
Pharmacokinetics
Understanding the pharmacokinetics of a compound is crucial for predicting its bioavailability and therapeutic efficacy
Result of Action
At the molecular and cellular level, AKOS025422783’s action results in the inhibition of VDAC, potentially leading to altered mitochondrial function and reduced apoptosis . This could have significant implications for cellular health and survival, particularly in contexts where regulation of apoptosis is critical.
Action Environment
Factors such as temperature, ph, and the presence of other molecules could potentially affect its stability and activity
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of Indol-4-ylmethylpyridin-2-ylpiperidine-4-carboxamide in laboratory experiments has several advantages. This compound is relatively easy to synthesize, and it is also stable and easy to store. Additionally, this compound has a wide range of potential applications, making it useful for a variety of research projects. However, there are some limitations to the use of this compound. For example, this compound is not very soluble in water, which can limit its use in certain experiments. Additionally, this compound is not very selective, which can lead to nonspecific effects in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research involving Indol-4-ylmethylpyridin-2-ylpiperidine-4-carboxamide. These include further studies on the compound’s effects on GPCR activity, as well as its potential to act as an inhibitor of protein kinases. Additionally, further studies could be conducted to determine the compound’s potential to modulate the activity of enzymes involved in the regulation of cellular signaling pathways. Additionally, further research could be conducted to explore the compound’s potential to act as an anti-inflammatory and analgesic agent. Finally, further studies could be conducted to explore the compound’s potential to act as a modulator of other physiological processes, such as those involved in immune system regulation.
Métodos De Síntesis
The synthesis of Indol-4-ylmethylpyridin-2-ylpiperidine-4-carboxamide is a three-step process. The first step involves the reaction of indole-4-carboxaldehyde with 3-amino-4-hydroxybenzaldehyde in the presence of an acid catalyst to form the Schiff base compound. The second step involves the reduction of the Schiff base compound using sodium borohydride, which yields the desired product. The final step involves the purification of the product using column chromatography.
Propiedades
IUPAC Name |
1-[3-[(1H-indol-4-ylmethylamino)methyl]pyridin-2-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O/c22-20(27)15-7-11-26(12-8-15)21-17(4-2-9-25-21)14-23-13-16-3-1-5-19-18(16)6-10-24-19/h1-6,9-10,15,23-24H,7-8,11-14H2,(H2,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPSNMFUYKKTQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=C(C=CC=N2)CNCC3=C4C=CNC4=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-({[(1H-indol-4-yl)methyl]amino}methyl)pyridin-2-yl]piperidine-4-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.